molecular formula C16H33NO7 B3117437 NH2-PEG5-C1-Boc CAS No. 2231845-67-1

NH2-PEG5-C1-Boc

Cat. No. B3117437
CAS RN: 2231845-67-1
M. Wt: 351.44 g/mol
InChI Key: INWLYQCQCAPBSZ-UHFFFAOYSA-N
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Description

NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of NH2-PEG5-C1-Boc involves catalytic hydrogenation of the first intermediate product with hydrogen, followed by nucleophilic substitution with Boc anhydride to form a second intermediate product .


Molecular Structure Analysis

The molecular weight of NH2-PEG5-C1-Boc is 351.44 . Its molecular formula is C16H33NO7 . The SMILES representation of its structure is O=C(OC©©C)COCCOCCOCCOCCOCCN .


Chemical Reactions Analysis

NH2-PEG5-C1-Boc is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

NH2-PEG5-C1-Boc has a molecular weight of 351.44 and a molecular formula of C16H33NO7 . It is soluble in DCM, DMF, DMSO, and water .

Scientific Research Applications

PROTAC Development

NH2-PEG5-C1-Boc serves as a crucial building block for the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. PROTACs are innovative therapeutics designed to selectively degrade specific target proteins by leveraging the cellular ubiquitin-proteasome system. The linker connects two ligands: one for the target protein and another for an E3 ubiquitin ligase. This approach offers a promising strategy for targeted protein degradation in drug discovery .

Protein and Peptide Engineering

Researchers use NH2-PEG5-C1-Boc to modify proteins and peptides. By attaching PEG moieties, they can alter protein solubility, stability, and immunogenicity. PEGylation also reduces protein aggregation and extends half-life, making it valuable in biopharmaceutical development.

Safety and Hazards

NH2-PEG5-C1-Boc is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

NH2-PEG5-C1-Boc, as a PEG-based PROTAC linker, has potential applications in medical research, drug-release, nanotechnology, new materials research, and cell culture . It can be used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLYQCQCAPBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH2-PEG5-C1-Boc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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